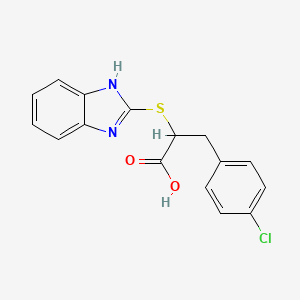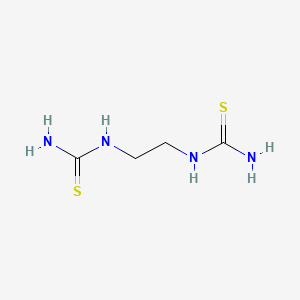
2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-chlorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-chlorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of a benzimidazole ring, a sulfanyl group, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-chlorophenyl)propanoic acid typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide reacts with the benzimidazole derivative.
Attachment of Chlorophenyl Group: The chlorophenyl group is incorporated through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and a suitable acylating agent.
Final Assembly: The final step involves coupling the intermediate products to form the desired propanoic acid derivative, often using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-chlorophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the benzimidazole ring is particularly significant due to its known biological activity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The chlorophenyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of chlorine, potentially altering its chemical properties.
2-(1H-benzimidazol-2-ylthio)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-chlorophenyl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as a pharmacophore, while the sulfanyl group provides versatility in chemical reactions.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
特性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C16H13ClN2O2S/c17-11-7-5-10(6-8-11)9-14(15(20)21)22-16-18-12-3-1-2-4-13(12)19-16/h1-8,14H,9H2,(H,18,19)(H,20,21) |
InChIキー |
ABRPZKOCEXIQKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(CC3=CC=C(C=C3)Cl)C(=O)O |
溶解性 |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12143533.png)
![(5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12143541.png)
![N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12143547.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenylacetamide](/img/structure/B12143552.png)
![N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12143554.png)

![N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B12143565.png)
![1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12143567.png)
![N-(2-Fluoro-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12143568.png)
![4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B12143569.png)
![2-[(1,3-dioxolan-2-ylmethyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12143573.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12143584.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143585.png)
